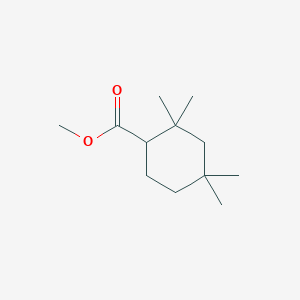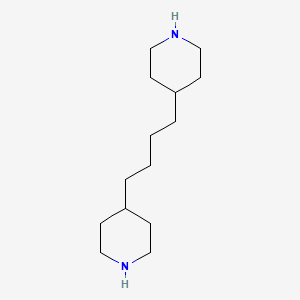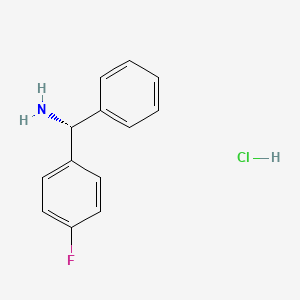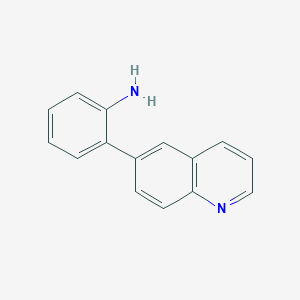
2-(Quinolin-6-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-6-yl)aniline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring system fused with an aniline moiety at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yl)aniline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions. This method provides quinolines in good yields at room temperature . Another method involves the reaction of aniline with diethyl ethoxymethylenemalonate, followed by a series of reactions to yield the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-(Quinolin-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
2-(Quinolin-6-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(Quinolin-6-yl)aniline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure but without the aniline moiety.
2-Quinolone: A derivative with a carbonyl group at the 2-position.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline scaffold.
Uniqueness
2-(Quinolin-6-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety at the 6-position of the quinoline ring enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-quinolin-6-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-14-6-2-1-5-13(14)11-7-8-15-12(10-11)4-3-9-17-15/h1-10H,16H2 |
InChIキー |
HIVJJHXTUSXKIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


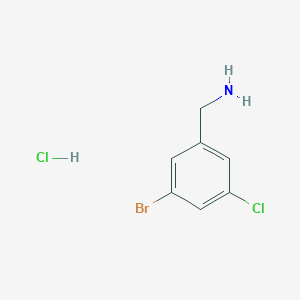
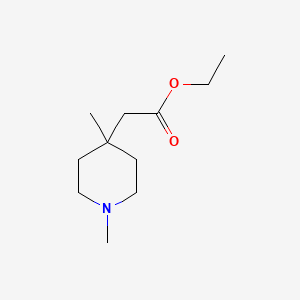
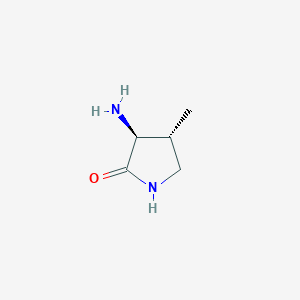

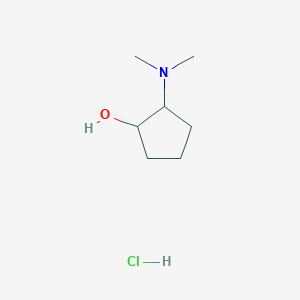
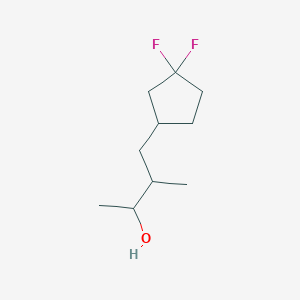
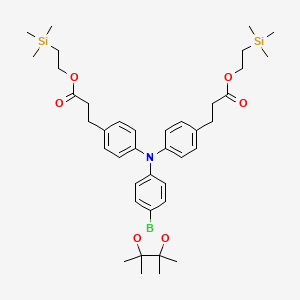
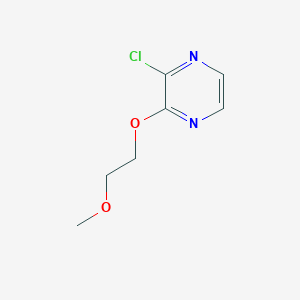
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
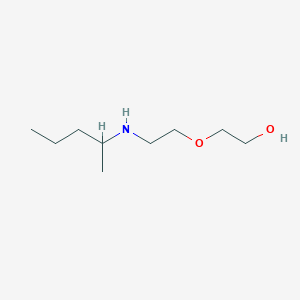
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
